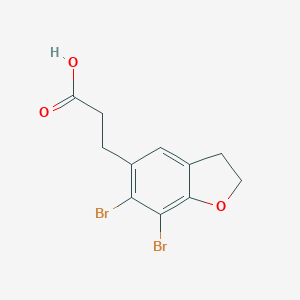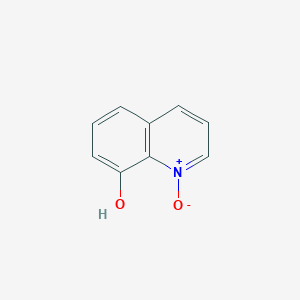
8-Hydroxyquinoléine-N-oxyde
Vue d'ensemble
Description
8-Quinolinol N-oxide is a toxicant which can suppress luminescence of an indicator bacterium Photobacterium phosphoreum. It forms two types of complexes with gold(III) and palladium(II): type I are ion-associated compounds containing hydrogen bond and the other is the six-membered metal chelates containing metal-oxygen bonds.
Applications De Recherche Scientifique
Agent antimicrobien
Le 8-Hydroxyquinoléine-N-oxyde présente un large spectre d’activité antimicrobienne. Il s’est avéré efficace contre diverses souches bactériennes, ce qui en fait un composé précieux dans le développement de nouveaux antibiotiques. La capacité du composé à chélater les ions métalliques perturbe l’homéostasie des ions métalliques dans les cellules microbiennes, ce qui est crucial pour leur survie .
Propriétés anticancéreuses
Des recherches ont montré que les dérivés du this compound peuvent agir comme de puissants agents anticancéreux. Ils interfèrent avec la prolifération des cellules cancéreuses en induisant l’apoptose et en inhibant les enzymes clés impliquées dans la croissance des cellules cancéreuses. Cela en fait des candidats prometteurs pour la thérapie contre le cancer .
Effets neuroprotecteurs
Les propriétés de chélation du fer du composé confèrent des effets neuroprotecteurs, qui sont particulièrement bénéfiques dans des conditions telles que la maladie d’Alzheimer. En modulant l’activité des métalloprotéines et en réduisant le stress oxydatif, le this compound peut aider à protéger les cellules nerveuses des dommages .
Activité antifongique
Le this compound présente également une activité antifongique significative, ce qui en fait un ingrédient potentiel dans les médicaments antifongiques. Son mécanisme implique la perturbation de l’intégrité de la membrane cellulaire fongique et l’inhibition des enzymes fongiques essentielles .
Inhibition des enzymes dépendantes du 2OG
Ce composé est connu pour inhiber les enzymes dépendantes du 2-oxoglutarate (2OG), qui sont des cibles thérapeutiques pour diverses maladies. Il agit comme un inhibiteur à large spectre, affectant des enzymes telles que les désméthylases d’histones et les désméthylases d’acides nucléiques, qui jouent un rôle dans la régulation épigénétique .
Thérapie de chélation
En raison de ses propriétés de liaison aux métaux, le this compound est utilisé dans la thérapie de chélation pour traiter les intoxications aux métaux. Il forme des complexes stables avec les ions métalliques toxiques, facilitant leur excrétion de l’organisme et réduisant la toxicité induite par les métaux .
Mécanisme D'action
Target of Action
8-Hydroxyquinoline-N-oxide, also known as 8-Hydroxyquinoline 1-oxide or 8-Hydroxyquinoline N-oxide, exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . It is known to interact with 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are considered to be promising therapeutic biotargets for various human diseases .
Mode of Action
8-Hydroxyquinoline-N-oxide acts as an oxidizing agent . It can react with hydrides, oxidizing hydrogen atoms into water and forming corresponding amines . It can also undergo oxidation reactions with amine compounds to form corresponding N-oxide amine products . Furthermore, it has an oxidizing effect on aldehydes and ketones, oxidizing them into corresponding carboxylic acids .
Biochemical Pathways
The compound is known to inhibit 2OG-dependent histone lysine demethylases (KDM) and fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase that acts on substrates including 3-methylthymidine, 3-methyluracil, and 6-methyladenine . It is also reported as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .
Pharmacokinetics
It is known that the compound iox1, a derivative of 8-hydroxyquinoline, suffers from low cell permeability . This suggests that the bioavailability of 8-Hydroxyquinoline-N-oxide might be influenced by similar factors.
Result of Action
The result of the action of 8-Hydroxyquinoline-N-oxide is the inhibition of certain enzymes and the oxidation of specific substrates. This leads to changes in the methylation status of nucleic acids and potentially impacts gene expression . The compound’s antimicrobial, anticancer, and antifungal effects are likely a result of these molecular and cellular changes .
Action Environment
The action of 8-Hydroxyquinoline-N-oxide can be influenced by environmental factors. For instance, it has a strong odor and is typically handled in well-ventilated environments . Furthermore, its oxidizing properties suggest that it might be sensitive to reducing environments .
Analyse Biochimique
Biochemical Properties
8-Hydroxyquinoline-N-oxide exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrogen bonding . The nature of these interactions is largely dependent on the specific biochemical context.
Cellular Effects
8-Hydroxyquinoline-N-oxide has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to exhibit high antiproliferative activity against certain cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 8-Hydroxyquinoline-N-oxide is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it forms two types of complexes with gold (III) and palladium (II): type I are ion-associated compounds containing hydrogen bond and the other is the six-membered metal chelates containing metal-oxygen bonds .
Dosage Effects in Animal Models
The effects of 8-Hydroxyquinoline-N-oxide can vary with different dosages in animal models. For instance, it has been reported that the compound exhibits high antiproliferative activity against certain cancer cells at specific concentrations
Metabolic Pathways
8-Hydroxyquinoline-N-oxide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Propriétés
IUPAC Name |
1-oxidoquinolin-1-ium-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-1-3-7-4-2-6-10(12)9(7)8/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKUOCCQEBLPNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150142 | |
| Record name | 8-Quinolinol, N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1127-45-3 | |
| Record name | 8-Hydroxyquinoline N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1127-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxyquinoline 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinol, N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinolin-8-ol 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-HYDROXYQUINOLINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMI4LD989P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 8-hydroxyquinoline-N-oxide?
A1: 8-Hydroxyquinoline-N-oxide has the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol. [, ]
Q2: What spectroscopic techniques are useful for characterizing 8-hydroxyquinoline-N-oxide?
A2: Researchers commonly employ infrared (IR), Raman, UV-Vis, and NMR spectroscopy to characterize 8-hydroxyquinoline-N-oxide and its complexes. These techniques provide valuable information about the molecule's structure, vibrational modes, electronic transitions, and proton environments. [, , ]
Q3: How does the N-oxide group in 8-hydroxyquinoline-N-oxide influence its properties compared to 8-hydroxyquinoline?
A3: The N-oxide group significantly impacts the compound's properties by:
- Modifying electron distribution: It increases the electron density on the oxygen atom, enhancing its ability to coordinate with metal ions. []
- Altering acidity: The N-oxide group increases the acidity of the hydroxyl proton, affecting its ionization constants and complexation behavior. []
- Influencing stability constants: Metal complexes of 8-hydroxyquinoline generally exhibit higher stability constants compared to their 8-hydroxyquinoline-N-oxide counterparts. This difference is attributed to the higher basicity of the 8-hydroxyquinoline anion. []
Q4: How does 8-hydroxyquinoline-N-oxide interact with metal ions?
A4: 8-Hydroxyquinoline-N-oxide acts as a bidentate ligand, coordinating to metal ions through both the oxygen atom of the N-oxide group and the deprotonated hydroxyl oxygen. This interaction forms stable chelate complexes with various metal ions. [, , , ]
Q5: What is the significance of the "gadolinium break" observed in lanthanide complexes of 8-hydroxyquinoline-N-oxide?
A5: The "gadolinium break" refers to the trend of increasing stability constants across the lanthanide series, reaching a peak at gadolinium, followed by a slight decrease. This phenomenon is observed in both 8-hydroxyquinoline and its N-oxide complexes and is attributed to a combination of electronic and steric factors. []
Q6: What are some applications of 8-hydroxyquinoline-N-oxide and its derivatives in analytical chemistry?
A6: 8-Hydroxyquinoline-N-oxide and its derivatives serve as valuable reagents in analytical chemistry for:
- Selective extraction: They selectively extract metal ions from solutions, facilitating their separation and preconcentration. []
- Gravimetric determination: They form insoluble complexes with specific metal ions, enabling their gravimetric determination. []
- Spectrophotometric analysis: The formation of colored complexes allows for the spectrophotometric determination of metal ions. []
Q7: Can you elaborate on the anticancer activity of 8-hydroxyquinoline-N-oxide and its complexes?
A7: Research indicates that certain lanthanide(III) complexes containing 8-hydroxyquinoline-N-oxide and 1,10-phenanthroline ligands demonstrate potent antiproliferative activity against cisplatin-resistant cancer cells. Notably, these complexes induce apoptosis and autophagy in these cells, potentially overcoming cisplatin resistance. []
Q8: How is computational chemistry used to study 8-hydroxyquinoline-N-oxide?
A8: Researchers utilize computational techniques, such as Density Functional Theory (DFT), to investigate:
- Molecular geometry: Predicting the three-dimensional structure and bond lengths of the molecule. []
- Vibrational frequencies: Calculating the vibrational modes of the molecule and comparing them to experimental data. []
Q9: What is the role of Structure-Activity Relationship (SAR) studies in understanding 8-hydroxyquinoline-N-oxide derivatives?
A9: SAR studies explore the relationship between the structure of 8-hydroxyquinoline-N-oxide derivatives and their biological activity. By systematically modifying substituents on the quinoline ring, researchers gain insights into the pharmacophore and identify derivatives with improved potency, selectivity, and pharmacological properties. [, ]
Q10: What factors influence the stability of 8-hydroxyquinoline-N-oxide and its complexes?
A10: Stability can be affected by:
Q11: What formulation strategies can improve the stability, solubility, or bioavailability of 8-hydroxyquinoline-N-oxide and its complexes?
A11: Formulation strategies include:
- Encapsulation: Encapsulating the compound within nanoparticles or liposomes can protect it from degradation and improve its delivery to target sites. []
Q12: Are there any specific SHE (Safety, Health, and Environment) considerations associated with handling 8-hydroxyquinoline-N-oxide and its derivatives?
A12: While specific SHE data for this compound might be limited, it is crucial to handle all chemicals with care. Researchers should consult safety data sheets, wear appropriate personal protective equipment, and follow established laboratory safety protocols. []
Q13: What are some promising areas for future research on 8-hydroxyquinoline-N-oxide and its derivatives?
A13: * Developing more potent and selective anticancer agents: Optimizing the structure of 8-hydroxyquinoline-N-oxide-based complexes to enhance their anticancer activity and target selectivity. []* Exploring novel applications in catalysis: Investigating the catalytic potential of these compounds in organic reactions. []* Understanding their environmental fate and impact: Studying their degradation pathways, ecotoxicological effects, and developing strategies for their safe disposal and potential recycling. [, ]* Investigating drug delivery and targeting: Developing targeted drug delivery systems to improve the therapeutic index and reduce off-target effects. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
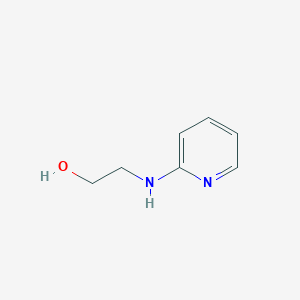
![5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B23245.png)
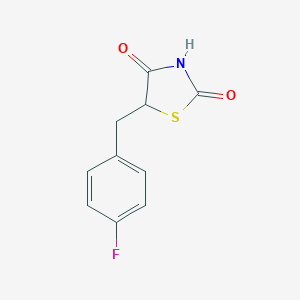
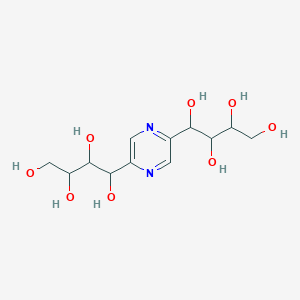
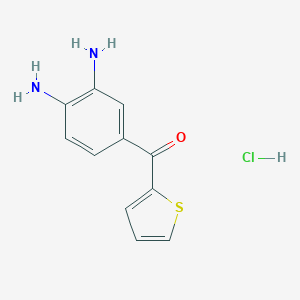
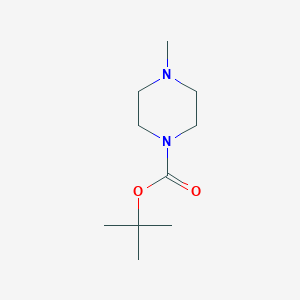
![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)
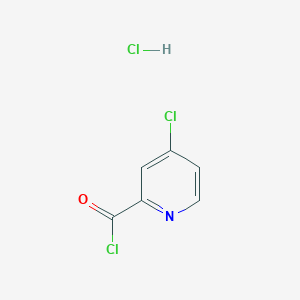
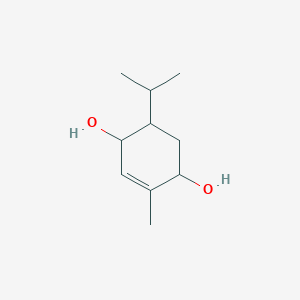
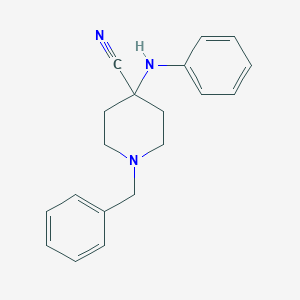
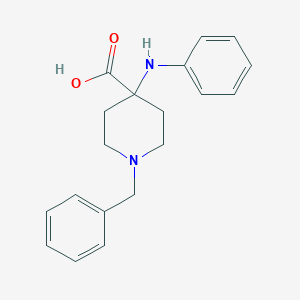
![methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B23302.png)
![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)
